molecular formula C23H20N2O4 B061360 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid CAS No. 185379-39-9

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid

Cat. No. B061360
CAS RN: 185379-39-9
M. Wt: 388.4 g/mol
InChI Key: DXIVJCDZOMUITR-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid, also known as Fluoren-9-ylmethoxycarbonylamino-3-pyridin-2-ylpropanoic acid, is an organic compound with a molecular formula of C19H17NO4. It is a chiral molecule with a pyridine ring, fluorenyl group and a carboxylic acid group. This compound has been widely studied in recent years due to its potential applications in drug discovery, organic synthesis and biochemistry. Its unique structure and properties make it an interesting target for researchers.

Scientific Research Applications

Hydrogel Formation

Fmoc-2-D-Pal-OH has been used in the formation of peptide-based hydrogels (PHGs). These are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications .

Tissue Engineering

The Fmoc-derivatives of these peptides retain their capability to gel. Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Solid-Phase Peptide Synthesis

Fmoc-2-D-Pal-OH is used in solid-phase peptide synthesis (SPPS) as the N α-protecting group . The linker determines not only the conditions, which can be used during peptide chain assembly, but also the conditions required for release of the peptide and, finally, also the nature of the C-terminal functionality .

Peptide Cyclization

Fmoc-2-D-Pal-OH can be used in peptide cyclization, a process that involves the formation of a cyclic peptide by creating a covalent bond between two amino acids in a peptide chain .

Drug Delivery

The hydrogel properties of Fmoc-2-D-Pal-OH make it a potential candidate for drug delivery applications. The hydrogel can encapsulate drugs and release them in a controlled manner .

Diagnostic Tools for Imaging

The biocompatible nature of Fmoc-2-D-Pal-OH based hydrogels makes them suitable for use as diagnostic tools for imaging .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIVJCDZOMUITR-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-2-yl)propanoic acid

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